OM99-2 (EVNLPsiAAEF), also known as Glu-Val-Asn-LeuΨ[CH(OH)CH2]Ala-Ala-Glu-Phe, is an octapeptide inhibitor designed to target human memapsin 2, also known as β-secretase (BACE1) [, , , , , , , , , , , , , , , , ]. This enzyme plays a crucial role in the production of amyloid β peptide (Aβ), a key component of senile plaques found in the brains of Alzheimer's disease patients []. OM99-2 acts as a potent inhibitor of BACE1 by mimicking the transition state of the enzyme-substrate complex, thereby interfering with Aβ production [, , , , ]. OM99-2 is a valuable tool for studying BACE1 structure, function, and inhibition, as well as for developing potential therapeutic strategies for Alzheimer’s disease [, , , , , , , , , , , ].
The synthesis of OM99-2 involves several critical steps:
OM99-2 has a complex molecular structure that allows it to effectively bind to beta-secretase. The compound's design incorporates a hydroxyethylene dipeptide isostere, which mimics the natural substrate of the enzyme.
The structural analysis reveals that OM99-2 adopts a conformation that facilitates optimal interactions with the active site of beta-secretase, enhancing its inhibitory activity .
OM99-2 participates in several chemical reactions that are pivotal for its function as an inhibitor:
The mechanism by which OM99-2 exerts its inhibitory effects involves:
OM99-2 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and potential therapeutic use .
OM99-2 has significant implications in scientific research, particularly concerning Alzheimer's disease:
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also termed memapsin 2, is an aspartyl protease that catalyzes the rate-limiting step in amyloid-β (Aβ) peptide generation. BACE1 cleaves amyloid precursor protein (APP) at the β-secretase site, producing a membrane-bound C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 releases neurotoxic Aβ peptides—predominantly Aβ40 and Aβ42—which aggregate into senile plaques, a hallmark of Alzheimer’s disease (AD) neuropathology [1] [4] [6]. The amyloid cascade hypothesis posits that Aβ accumulation initiates synaptic dysfunction, neuroinflammation, and cognitive decline, making BACE1 a prime therapeutic target [1] [6]. Genetic evidence further supports this mechanism: the Swedish APP mutation (KM670/671NL) enhances BACE1 cleavage efficiency and is linked to familial AD, while the protective A673T mutation reduces Aβ production by ~40% [6] [8].
BACE1 was independently identified in 1999 by multiple groups as the long-sought β-secretase [3] [4]. This breakthrough enabled targeted inhibitor development. In 2000, Ghosh, Tang, and colleagues designed OM99-2, the first substrate-based, nanomolar-potency inhibitor of BACE1 [3] [5]. The inhibitor was derived from the Swedish mutant APP sequence (SEVNL/DAEFR) but substituted the P1′ aspartate with alanine to reduce polarity and enhance brain penetrance potential [3]. OM99-2 incorporated a hydroxyethylene transition-state isostere replacing the scissile peptide bond between Leu-Ala, mimicking the enzyme’s tetrahedral intermediate during proteolysis [3] [7]. Biochemical characterization confirmed its potency, with a Ki of 9.58 nM against recombinant human BACE1—a 70-fold improvement over earlier statine-based inhibitors like KMI-370 [3] [4] [5].
Inhibitor | Structure Type | BACE1 Inhibition (Ki or IC50) | Reference |
---|---|---|---|
KMI-370 | Statine-based | ~30 nM (IC50) | [4] |
OM99-2 | Hydroxyethylene isostere | 9.58 nM (Ki) | [3] [5] |
GSK 188909 | Hydroxyethylamine | 4 nM (IC50) | [1] |
OM99-2’s significance extends beyond its potency. Its co-crystallization with BACE1 (PDB: 1FKN) provided the first high-resolution view of BACE1-inhibitor interactions, revealing critical binding motifs [3] [7] [8]:
This structural blueprint enabled rational drug design:
Region of OM99-2 | Residue/Position | Interaction with BACE1 | Functional Implication |
---|---|---|---|
P3 | Glutamate | Salt bridge with Arg307 | Stabilizes S3 subsite occupancy |
P2 | Leucine | Hydrophobic packing in S2 pocket | Enhances binding affinity |
P1 | Leucine | Fills S1 subsite | Substrate recognition |
Transition-state isostere | Hydroxyethylene | H-bonds with Asp32/Asp228 | Mimics catalytic transition state |
P1' | Alanine | Van der Waals contacts | Reduces polarity vs. natural Asp |
Despite clinical setbacks with later BACE1 inhibitors (e.g., cognitive worsening in phase III trials), OM99-2 remains foundational. It validated BACE1 as druggable and established structure-based design principles that continue to inform inhibitor development [1] [8] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8